3-hydroxy-1H-1-benzazepine-2,5-dione

Catalog No.
S3351366
CAS No.
52280-64-5
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-hydroxy-1H-1-benzazepine-2,5-dione

CAS Number

52280-64-5

Product Name

3-hydroxy-1H-1-benzazepine-2,5-dione

IUPAC Name

5-hydroxy-1H-1-benzazepine-2,3-dione

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-8-5-9(13)10(14)11-7-4-2-1-3-6(7)8/h1-5,12H,(H,11,13,14)

InChI Key

LRWDJVXXZACNEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C(=O)N2)O

3-Hydroxy-1H-1-benzazepine-2,5-dione is a heterocyclic organic compound characterized by its unique structure, which consists of a seven-membered benzazepine ring fused with a 2,5-dione moiety. Its molecular formula is C10H9NO2C_{10}H_{9}NO_{2}, and it features a hydroxyl group at the 3-position of the benzazepine ring. This compound is part of a larger class of benzazepines, which are known for their diverse biological activities and potential therapeutic applications.

  • Oxidation: This compound can be oxidized to form quinone derivatives using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction reactions to yield more saturated derivatives, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the nitrogen atom in the structure, allowing for further functionalization of the compound.

Research indicates that 3-hydroxy-1H-1-benzazepine-2,5-dione exhibits significant biological activity. It has been studied for its potential as an antagonist at N-methyl-D-aspartate (NMDA) receptor glycine sites, suggesting its role in modulating neurotransmission and possibly offering therapeutic benefits in neurological disorders . Additionally, analogs of this compound have shown promise in inhibiting certain biological pathways, making it a subject of interest in medicinal chemistry.

Several methods have been developed for synthesizing 3-hydroxy-1H-1-benzazepine-2,5-dione:

  • Intramolecular Friedel-Crafts Reaction: This method involves the reaction of maleamic acid chlorides with secondary amines in the presence of anhydrous aluminum chloride to yield the desired benzazepine derivative .
  • Schmidt Reaction: Substituted naphthalene-1,4-diones can undergo Schmidt rearrangement to form 3-hydroxy-1H-1-benzazepine-2,5-dione derivatives .
  • Diels-Alder Reaction: The Diels-Alder reaction can be employed to prepare various substituted analogs by utilizing dienes and appropriate dienophiles .

These synthetic routes offer flexibility in modifying the compound's structure for further studies and applications.

The applications of 3-hydroxy-1H-1-benzazepine-2,5-dione span across several fields:

  • Medicinal Chemistry: Its potential as a pharmaceutical intermediate is being explored, particularly for developing drugs targeting neurological conditions.
  • Biochemical Research: It serves as a tool for studying enzyme interactions and receptor binding mechanisms.
  • Material Science: The compound is utilized in developing new materials due to its unique structural properties.

Interaction studies have focused on evaluating how 3-hydroxy-1H-1-benzazepine-2,5-dione interacts with various biological targets, particularly NMDA receptors. Research has demonstrated that certain analogs can act as effective antagonists at these receptors, potentially influencing therapeutic strategies for conditions like schizophrenia and neurodegenerative diseases . These studies often involve radiolabeled binding assays to assess affinity and efficacy.

3-Hydroxy-1H-1-benzazepine-2,5-dione shares structural characteristics with several other compounds within the benzazepine family. Here are some similar compounds along with their unique features:

Compound NameStructural FeaturesUnique Aspects
3,4-Dihydro-1H-1-benzazepine-2,5-dioneLacks hydroxyl group at C3Known for its use as a building block in synthesis
7-Methyl-3-hydroxy-1H-1-benzazepine-2,5-dioneMethyl substitution at C7Potentially alters receptor binding profiles
8-Methyl-3-hydroxy-1H-1-benzazepine-2,5-dioneMethyl substitution at C8Different pharmacological properties compared to others
3-Hydroxy-N-methylbenzazepineN-methyl substitution on nitrogenImpacts solubility and biological activity

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

189.042593085 g/mol

Monoisotopic Mass

189.042593085 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-07-26

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